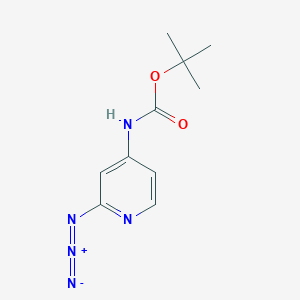

Tert-butyl N-(2-azidopyridin-4-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl N-(2-azidopyridin-4-yl)carbamate is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound is a derivative of pyridine and is primarily used as a reagent in organic synthesis. It has also been studied for its potential use in the development of new drugs and treatments.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Transformations

Tert-butyl N-(2-azidopyridin-4-yl)carbamate, as a representative of tert-butyl carbamate derivatives, plays a significant role in synthetic chemistry, particularly in the context of protective group strategies and chemical transformations. For instance, Lebel and Leogane (2005) demonstrated the utility of tert-butyl carbamate in a mild and efficient one-pot Curtius rearrangement, where the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide forms an acyl azide intermediate. This intermediate undergoes Curtius rearrangement to yield the desired tert-butyl carbamate at low temperatures, showcasing its application in synthesizing protected amino acids (Lebel & Leogane, 2005).

Material Science and Solar Cell Applications

In the field of material science, particularly in the development of dye-sensitized solar cells, tert-butyl derivatives have been studied for their effects on the performance of solar cells. Boschloo et al. (2006) investigated the impact of 4-tert-butylpyridine addition to redox electrolytes, finding significant improvements in open-circuit potential due to shifts in the TiO2 band edge and increased electron lifetime. This highlights the potential of tert-butyl derivatives in enhancing the efficiency of photovoltaic devices (Boschloo, Häggman, & Hagfeldt, 2006).

Advanced Synthesis of Complex Molecules

Tert-butyl carbamate derivatives have been instrumental in the advanced synthesis of complex molecules, offering selective protection and functionalization avenues. For instance, the synthesis of penta-N-protected polyamide derivatives demonstrates the utility of tert-butyl carbamate for achieving selective deprotection and acylation, facilitating the construction of molecules with diverse functional groups (Pak & Hesse, 1998). Similarly, the development of stable azomethine ylid precursors by Alker, Harwood, and Williams (1997) showcases the role of tert-butyl carbamate derivatives in facilitating reactions under milder conditions compared to traditional methods, thus expanding the toolkit for synthetic chemists (Alker, Harwood, & Williams, 1997).

Eigenschaften

IUPAC Name |

tert-butyl N-(2-azidopyridin-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-10(2,3)17-9(16)13-7-4-5-12-8(6-7)14-15-11/h4-6H,1-3H3,(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSBHWVXGLPVKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(2-azidopyridin-4-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-ethylphenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2644155.png)

![1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2644156.png)

![1-(3-Chlorophenyl)-5-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2644158.png)

![1-(4-Fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B2644159.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-methoxyphenyl)butanamide](/img/structure/B2644161.png)

![1-(azepan-1-yl)-2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one](/img/structure/B2644166.png)

![2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2644170.png)

![3-benzamido-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2644174.png)

![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2644175.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/no-structure.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2644178.png)